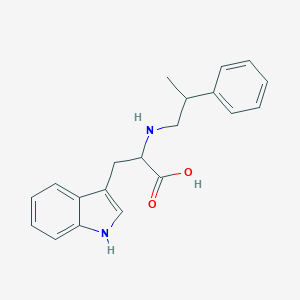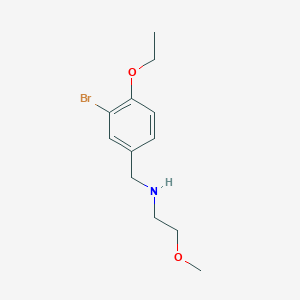![molecular formula C18H22ClNO2 B271665 N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271665.png)
N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine, commonly known as Venlafaxine, is a medication used to treat depression, anxiety, and panic disorders. It belongs to the class of drugs known as serotonin-norepinephrine reuptake inhibitors (SNRIs). Venlafaxine works by increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that affect mood and emotions.
Wirkmechanismus
Venlafaxine works by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which helps to regulate mood and emotions. Venlafaxine also has some affinity for dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Venlafaxine has been shown to have several biochemical and physiological effects. It increases the levels of serotonin and norepinephrine in the brain, which can improve mood and reduce anxiety. It also has some affinity for dopamine receptors, which may contribute to its antidepressant effects. Additionally, Venlafaxine has been shown to have some analgesic properties, which may make it useful in the treatment of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
Venlafaxine has several advantages for lab experiments. It is readily available and relatively inexpensive, making it easy to obtain and use in experiments. It also has a well-established mechanism of action and has been extensively studied, which makes it a useful tool for researchers. However, Venlafaxine also has some limitations. It has a relatively short half-life, which may make it difficult to maintain consistent levels in experiments. Additionally, it has some potential side effects, such as nausea, dizziness, and insomnia, which may affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on Venlafaxine. One area of interest is its potential use in the treatment of other conditions, such as hot flashes and post-traumatic stress disorder. Another area of interest is the development of new and more efficient synthesis methods for Venlafaxine, which could lead to improved yield and purity of the final product. Additionally, there is ongoing research into the biochemical and physiological effects of Venlafaxine, which may lead to a better understanding of its mechanism of action and potential therapeutic uses.
Conclusion:
Venlafaxine is a medication used to treat depression, anxiety, and panic disorders. It works by increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that affect mood and emotions. Venlafaxine has been extensively studied and has several advantages for lab experiments, but also has some limitations. There are several future directions for research on Venlafaxine, including its potential use in the treatment of other conditions and the development of new synthesis methods.
Synthesemethoden
The synthesis of Venlafaxine involves several steps, starting with the reaction of 2-chlorobenzyl chloride with 3-methoxybenzyl alcohol to form 2-chlorobenzyl-3-methoxybenzyl ether. This intermediate is then reacted with isopropylamine to form the final product, Venlafaxine. The synthesis process is complex and requires careful control of reaction conditions to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Venlafaxine has been extensively studied for its efficacy in treating depression, anxiety, and panic disorders. It has been shown to be effective in reducing symptoms of these disorders and improving overall quality of life. In addition, Venlafaxine has also been studied for its potential use in the treatment of other conditions, such as neuropathic pain, hot flashes, and post-traumatic stress disorder.
Eigenschaften
Produktname |
N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine |
|---|---|
Molekularformel |
C18H22ClNO2 |
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
N-[[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C18H22ClNO2/c1-13(2)20-11-14-8-6-10-17(21-3)18(14)22-12-15-7-4-5-9-16(15)19/h4-10,13,20H,11-12H2,1-3H3 |
InChI-Schlüssel |
FNMRIWJHLWRMEO-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2Cl |
Kanonische SMILES |
CC(C)NCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)
![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271593.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271596.png)


![2-[({3-[(1-phenyl-1H-tetraazol-5-yl)thio]propyl}amino)methyl]benzoic acid](/img/structure/B271600.png)
![N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B271601.png)


